

An In-depth Technical Guide to 6-Aminopicolinonitrile (CAS Number: 370556-44-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminopicolinonitrile

Cat. No.: B1332374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinonitrile, with the Chemical Abstracts Service (CAS) number 370556-44-8, is a substituted pyridine derivative that has garnered interest in the field of medicinal chemistry. Its structural scaffold is recognized as a key component in the development of kinase inhibitors, particularly for Discoidin Domain Receptor 1 (DDR1). This technical guide provides a comprehensive overview of the available information on **6-aminopicolinonitrile**, including its chemical properties, synthesis, and potential applications in drug discovery, with a focus on its role as a precursor for DDR1 inhibitors.

Chemical and Physical Properties

6-Aminopicolinonitrile, also known as 6-amino-2-pyridinecarbonitrile, is a solid at room temperature. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	370556-44-8 [1] [2] [3]
Molecular Formula	C ₆ H ₅ N ₃ [1] [2] [3]
Molecular Weight	119.12 g/mol [2] [3]
IUPAC Name	6-aminopyridine-2-carbonitrile [2]
Synonyms	2-Amino-6-cyanopyridine, 6-Aminopyridine-2-carbonitrile [2] [3]
InChI	InChI=1S/C6H5N3/c7-4-5-2-1-3-6(8)9-5/h1-3H, (H2,8,9) [2]
InChIKey	KSQSBNSABUZDMI-UHFFFAOYSA-N [2]
SMILES	N#Cc1cccc(N)n1

Table 2: Computed Physicochemical Properties

Property	Value
XLogP3-AA	0.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	0
Exact Mass	119.048347172
Monoisotopic Mass	119.048347172
Topological Polar Surface Area	62.7 Å ²
Heavy Atom Count	9
Formal Charge	0
Complexity	134

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step protocol for the synthesis of **6-aminopicolinonitrile** is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of related aminopicolinonitrile derivatives. A common strategy involves the amination of a corresponding halogenated picolinonitrile. The following is a representative, generalized protocol for such a transformation.

Experimental Protocol: General Synthesis of **6-Aminopicolinonitrile from a Halogenated Precursor**

Materials:

- 6-Halopicolinonitrile (e.g., 6-chloropicolinonitrile or 6-bromopicolinonitrile)
- Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent, or an ammonia surrogate)
- Solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))
- Palladium or Copper catalyst (optional, for cross-coupling reactions)
- Ligand (optional, for cross-coupling reactions)
- Base (e.g., potassium carbonate, sodium carbonate, or triethylamine)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
- Purification supplies (silica gel for column chromatography, appropriate solvents for elution)

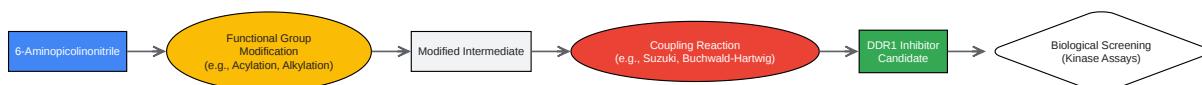
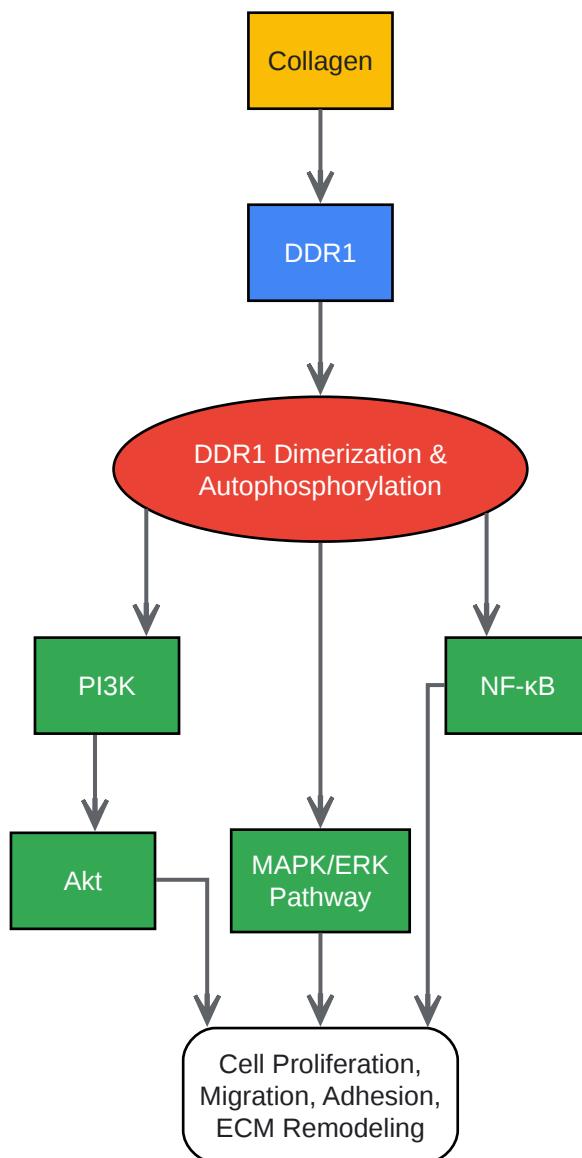
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 6-halopicolinonitrile (1.0 equivalent) in a suitable solvent.
- Addition of Reagents: Add the ammonia source (an excess, typically 2-10 equivalents) and a base (if required, typically 1.5-3.0 equivalents) to the reaction mixture. If a catalyzed reaction

is employed, add the catalyst and ligand at this stage.

- Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reagents (typically ranging from 80 °C to 150 °C). Stir the reaction vigorously for a period of 2 to 24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it may be the desired product or a salt byproduct. The work-up procedure will vary depending on the reaction specifics but generally involves:
 - Filtering the reaction mixture to remove any solids.
 - Quenching the reaction with water.
 - Extracting the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
 - Washing the combined organic layers with brine.
 - Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
 - Concentrating the organic solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **6-aminopicolinonitrile**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Applications in Drug Discovery



The primary interest in **6-aminopicolinonitrile** within the drug development community stems from its use as a scaffold for the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors. DDR1 is a receptor tyrosine kinase that is activated by collagen and has been implicated in various pathological processes, including cancer progression, fibrosis, and inflammation.[4]

While specific inhibitory concentrations (e.g., IC₅₀ values) for **6-aminopicolinonitrile** against DDR1 are not publicly available, numerous patents describe the use of this molecule as a key intermediate in the synthesis of potent and selective DDR1 inhibitors. For context, reported IC₅₀ values for other small molecule DDR1 inhibitors, such as DDR1-IN-1 and DDR1-IN-2, are in the nanomolar range (105 nM and 6.8 nM, respectively).[5][6] This highlights the potential for derivatives of **6-aminopicolinonitrile** to exhibit significant biological activity.

Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways play crucial roles in cell proliferation, migration, and extracellular matrix remodeling. The following diagram illustrates a simplified overview of the DDR1 signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 6-Aminopyridine-2-carbonitrile | C6H5N3 | CID 564298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-aminopicolinonitrile - CAS:370556-44-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. DDR1-IN-2 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Aminopicolinonitrile (CAS Number: 370556-44-8)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332374#6-aminopicolinonitrile-cas-number-370556-44-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com